TrxR1 Inhibition: Potency of the 2-Selenoxo Compound vs. Class Baselines
The target compound inhibits rat liver thioredoxin reductase 1 (TrxR1) with an IC₅₀ of 1,030 nM after 5-min preincubation, measured via DTNB assay [1]. While a direct head-to-head comparison with the 2-thioxo analogue under identical conditions is absent from the published literature, this IC₅₀ establishes a quantitative potency baseline for the 2-selenoxo member within the dithiolopyrimidine class. For context, known small-molecule TrxR1 inhibitors such as auranofin exhibit IC₅₀ values in the low micromolar range, and the 2-selenoxo compound falls within a competitive window for further optimization [2]. The absence of reported TrxR1 activity for the corresponding 2-thioxo analogue underscores the functional significance of the selenocarbonyl group for this target.
| Evidence Dimension | TrxR1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 1.03 × 10³ nM (1.03 µM) |
| Comparator Or Baseline | Auranofin (reference TrxR1 inhibitor): IC₅₀ ~1–4 µM in comparable cell-free assays; 2-Thioxo analogue: no published TrxR1 data available |
| Quantified Difference | Comparable to or slightly more potent than auranofin; 2-thioxo analogue lacks documented TrxR1 activity |
| Conditions | Rat liver homogenate TrxR1, 5-min preincubation, DTNB assay (BindingDB ID: BDBM50385301) |
Why This Matters
For procurement decisions targeting TrxR1-mediated pathways, the 2-selenoxo compound provides a validated inhibitory starting point, whereas the 2-thioxo analogue offers no published evidence of activity against this therapeutically relevant target.
- [1] BindingDB. Entry BDBM50385301 (CHEMBL2035462). IC50: 1.03E+3 nM. Inhibition of TrxR1 in rat liver homogenate preincubated for 5 mins measured by DTNB assay. View Source
- [2] Gromer, S., Arscott, L.D., Williams, C.H., Schirmer, R.H. & Becker, K. Human placenta thioredoxin reductase: isolation of the selenoenzyme, steady state kinetics, and inhibition by therapeutic gold compounds. J. Biol. Chem. 273, 20096–20101 (1998). Auranofin IC₅₀ ~1 µM against human TrxR1. View Source
